

# In Vitro Genotoxicity and Cytotoxicity of Reactive Green 19: A Technical Guide

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Compound of Interest		
Compound Name:	Reactive Green 19	
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### **Abstract**

Reactive Green 19 (RG19), a widely used azo dye in the textile industry, has come under scrutiny for its potential toxicological effects. This technical guide provides a comprehensive overview of the in vitro genotoxicity and cytotoxicity of RG19, drawing from key scientific studies. It summarizes quantitative data, details experimental methodologies, and visualizes experimental workflows and potential signaling pathways to offer a thorough resource for researchers in toxicology and drug development. The evidence to date presents a conflicting picture of RG19's genotoxicity, with some studies indicating DNA damage, particularly in 3D skin models, while others show no genotoxic effects in specific cell lines. Its cytotoxicity appears to be cell-type dependent and generally low in the concentrations tested in the available literature.

# **Quantitative Toxicological Data**

The following tables summarize the key quantitative data from in vitro studies on the genotoxicity and cytotoxicity of **Reactive Green 19**.

# **Genotoxicity Data**

Table 1: Genotoxicity of **Reactive Green 19** in Human Dermal Equivalents (Comet Assay)



Concentration (μg/mL)	Mean Tail Intensity (%) ± SD
0 (Negative Control)	~5 ± 2
100	~12 ± 3
200	~18 ± 4
400	~25 ± 5

Data extracted and estimated from Ferraz et al., 2015.[1]

Table 2: Genotoxicity of Reactive Green 19 in HaCaT and HepaRG Cells (Micronucleus Test)

Cell Line	Concentration (μg/mL)	Fold Increase in Micronuclei (vs. Control)
HaCaT	31.25	~1.0
62.5	~1.0	
125	~1.1	_
250	~1.0	_
500	~0.9	_
1000	~1.0	_
HepaRG	31.25	~1.0
62.5	~1.1	
125	~1.2	_
250	~1.1	_
500	~1.0	_
1000	~1.1	

Data extracted and estimated from Leme et al., 2022.[2][3][4]



## **Cytotoxicity Data**

Table 3: Cytotoxicity of **Reactive Green 19** in Human Dermal Equivalents (Trypan Blue Exclusion Assay)

Concentration (µg/mL)	Cell Viability (%)
0 (Negative Control)	~95
100	~92
200	~90
400	~88

Data extracted and estimated from Ferraz et al., 2015.[1]

Table 4: Cytotoxicity of Reactive Green 19 in HaCaT and HepaRG Cells

Cell Line	Concentration (μg/mL)	Relative Survival (%)
HaCaT	31.25	~100
62.5	~100	_
125	~100	
250	~98	
500	~95	_
1000	~92	
HepaRG	31.25	~100
62.5	~100	_
125	~100	_
250	~98	_
500	~97	_
1000	~96	



Data extracted and estimated from Leme et al., 2022.[2][3][4]

# **Experimental Protocols**

This section provides detailed methodologies for the key in vitro assays used to assess the genotoxicity and cytotoxicity of **Reactive Green 19**.

## **Genotoxicity Assays**

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6] [7][8][9]

**Experimental Workflow:** 



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Comet Assay Experimental Workflow.

#### Protocol:

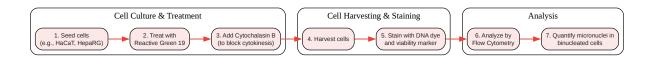
- Cell Culture and Treatment: Cells (e.g., normal human dermal fibroblasts in a 3D model) are
  cultured under appropriate conditions.[1] They are then exposed to various concentrations of
  Reactive Green 19, alongside positive and negative controls, for a defined period.
- Cell Embedding: After exposure, cells are harvested, washed, and resuspended in a low-melting-point agarose solution. This mixture is then layered onto a microscope slide precoated with normal melting point agarose.
- Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.



- Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out, allowing the negatively charged DNA fragments to migrate from the nucleoid towards the anode, forming a "comet tail".
- Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNAintercalating dye (e.g., SYBR Green I).
- Visualization and Scoring: The "comets" are visualized using a fluorescence microscope.
   The extent of DNA damage is quantified by measuring the intensity of the DNA in the tail relative to the total intensity of the comet using specialized image analysis software.

The micronucleus test detects chromosomal damage or aneuploidy by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[10][11][12][13][14]

#### **Experimental Workflow:**



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In Vitro Micronucleus Test Workflow.

#### Protocol:

- Cell Culture and Treatment: Human cell lines such as HaCaT (keratinocytes) and HepaRG (hepatic) are cultured.[2][3][4] Cells are then treated with a range of Reactive Green 19 concentrations.
- Cytokinesis Block: Cytochalasin B is added to the cultures to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed nuclear division.

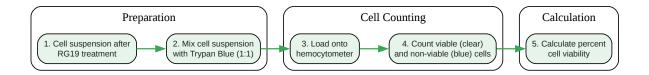


- Harvesting and Staining: Cells are harvested and stained. For flow cytometry-based methods like the In Vitro MicroFlow® kit, this involves a nuclear dye (to identify the main nuclei and micronuclei) and a viability marker.[2][3][4]
- Analysis: The frequency of micronuclei is determined by analyzing a large population of binucleated cells, typically using automated scoring systems such as flow cytometry.

## **Cytotoxicity Assays**

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[15][16][17][18]

#### **Experimental Workflow:**



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Trypan Blue Exclusion Assay Workflow.

#### Protocol:

- Cell Preparation: Following treatment with Reactive Green 19, cells are harvested and resuspended in a suitable buffer (e.g., PBS).
- Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution and incubated for a few minutes at room temperature.
- Counting: The mixture is loaded onto a hemocytometer, and both viable (unstained) and nonviable (blue-stained) cells are counted under a light microscope.





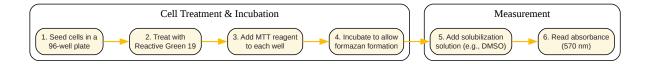


• Calculation: Cell viability is expressed as the percentage of viable cells relative to the total number of cells counted.

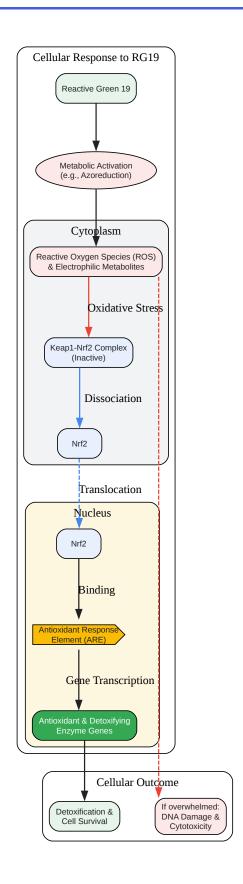
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

**Experimental Workflow:** 









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